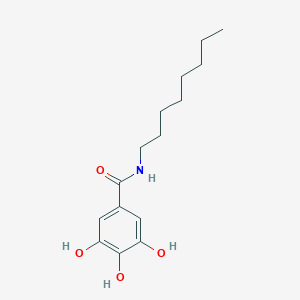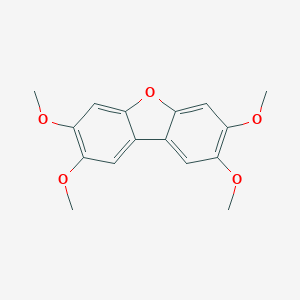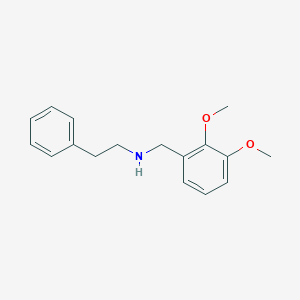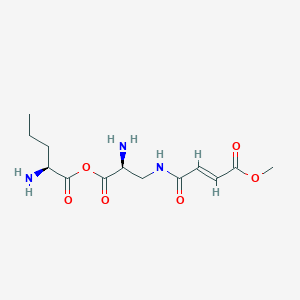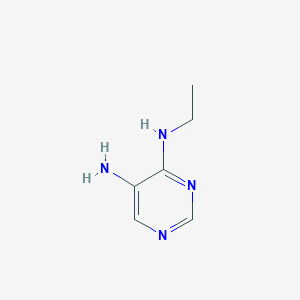
N4-ethylpyrimidine-4,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-ethylpyrimidine-4,5-diamine, also known as EPDA, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. EPDA belongs to the class of pyrimidine derivatives and has a molecular formula of C7H10N4. In
作用机制
The exact mechanism of action of N4-ethylpyrimidine-4,5-diamine is not fully understood. However, it is believed that N4-ethylpyrimidine-4,5-diamine exerts its effects through the inhibition of various enzymes and signaling pathways. For example, N4-ethylpyrimidine-4,5-diamine has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. N4-ethylpyrimidine-4,5-diamine has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
生化和生理效应
N4-ethylpyrimidine-4,5-diamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N4-ethylpyrimidine-4,5-diamine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N4-ethylpyrimidine-4,5-diamine has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models of diabetes, N4-ethylpyrimidine-4,5-diamine has been shown to improve glucose tolerance and insulin sensitivity. Furthermore, N4-ethylpyrimidine-4,5-diamine has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using N4-ethylpyrimidine-4,5-diamine in lab experiments is its relatively low cost and ease of synthesis. N4-ethylpyrimidine-4,5-diamine is also stable under normal laboratory conditions. However, one of the limitations of using N4-ethylpyrimidine-4,5-diamine is its low solubility in water, which may limit its use in certain experimental setups. In addition, the exact mechanism of action of N4-ethylpyrimidine-4,5-diamine is not fully understood, which may make it challenging to interpret experimental results.
未来方向
N4-ethylpyrimidine-4,5-diamine has shown promising therapeutic potential in various diseases. Further research is needed to fully understand the mechanism of action of N4-ethylpyrimidine-4,5-diamine and to identify its molecular targets. In addition, more studies are needed to evaluate the efficacy and safety of N4-ethylpyrimidine-4,5-diamine in animal models and clinical trials. Future research may also explore the use of N4-ethylpyrimidine-4,5-diamine in combination with other therapeutic agents to enhance its efficacy. Finally, the development of more efficient synthesis methods for N4-ethylpyrimidine-4,5-diamine may facilitate its use in future research and clinical applications.
Conclusion
In conclusion, N4-ethylpyrimidine-4,5-diamine is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. N4-ethylpyrimidine-4,5-diamine has been studied for its potential applications in various diseases such as cancer, inflammation, and diabetes. N4-ethylpyrimidine-4,5-diamine exerts its effects through the inhibition of various enzymes and signaling pathways. N4-ethylpyrimidine-4,5-diamine has various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and improvement of glucose tolerance. While N4-ethylpyrimidine-4,5-diamine has advantages such as low cost and ease of synthesis, its low solubility in water and limited understanding of its mechanism of action are limitations. Future research may explore the use of N4-ethylpyrimidine-4,5-diamine in combination with other therapeutic agents and the development of more efficient synthesis methods.
合成方法
The synthesis of N4-ethylpyrimidine-4,5-diamine can be achieved through various methods. One of the most commonly used methods is the reaction of 4,5-diaminopyrimidine with ethyl iodide. The reaction takes place in the presence of a base such as potassium carbonate. The yield of N4-ethylpyrimidine-4,5-diamine obtained through this method is around 50%.
科学研究应用
N4-ethylpyrimidine-4,5-diamine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. N4-ethylpyrimidine-4,5-diamine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N4-ethylpyrimidine-4,5-diamine has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
属性
CAS 编号 |
101080-16-4 |
|---|---|
产品名称 |
N4-ethylpyrimidine-4,5-diamine |
分子式 |
C6H10N4 |
分子量 |
138.17 g/mol |
IUPAC 名称 |
4-N-ethylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C6H10N4/c1-2-9-6-5(7)3-8-4-10-6/h3-4H,2,7H2,1H3,(H,8,9,10) |
InChI 键 |
RLRUJMDXPFHVDE-UHFFFAOYSA-N |
SMILES |
CCNC1=NC=NC=C1N |
规范 SMILES |
CCNC1=NC=NC=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



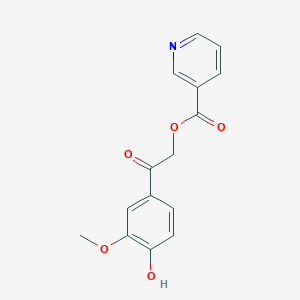

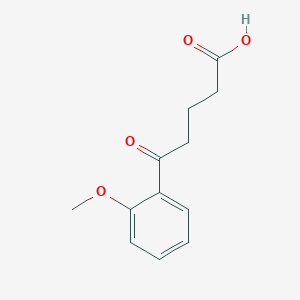
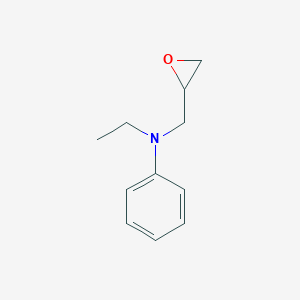

![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)
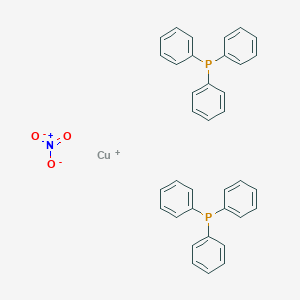
![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)
